4-[(4-Acetylpiperazin-1-yl)carbonyl]-1-(4-chlorophenyl)pyrrolidin-2-one
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Overview
Description
4-[(4-Acetylpiperazin-1-yl)carbonyl]-1-(4-chlorophenyl)pyrrolidin-2-one is a complex organic compound that features a pyrrolidinone ring, a piperazine moiety, and a chlorophenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural uniqueness, which allows for diverse chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Acetylpiperazin-1-yl)carbonyl]-1-(4-chlorophenyl)pyrrolidin-2-one typically involves multiple steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Chlorophenyl Group: This step often involves a substitution reaction where a chlorophenyl group is introduced to the pyrrolidinone ring.
Attachment of the Piperazine Moiety: The piperazine moiety is introduced through a nucleophilic substitution reaction, where the piperazine ring is attached to the carbonyl group of the pyrrolidinone ring.
Acetylation: The final step involves the acetylation of the piperazine ring to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Acetylpiperazin-1-yl)carbonyl]-1-(4-chlorophenyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
4-[(4-Acetylpiperazin-1-yl)carbonyl]-1-(4-chlorophenyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: It is investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[(4-Acetylpiperazin-1-yl)carbonyl]-1-(4-chlorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities with 4-[(4-Acetylpiperazin-1-yl)carbonyl]-1-(4-chlorophenyl)pyrrolidin-2-one.
Piperazine Derivatives: Compounds such as 1-acetylpiperazine and 4-(4-chlorophenyl)piperazine are structurally related.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which allows for diverse chemical modifications and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C17H20ClN3O3 |
---|---|
Molecular Weight |
349.8 g/mol |
IUPAC Name |
4-(4-acetylpiperazine-1-carbonyl)-1-(4-chlorophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C17H20ClN3O3/c1-12(22)19-6-8-20(9-7-19)17(24)13-10-16(23)21(11-13)15-4-2-14(18)3-5-15/h2-5,13H,6-11H2,1H3 |
InChI Key |
HDYTUTAZWUWOKH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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